molecular formula C10H21NO B11788468 4-Neopentylpiperidin-4-ol

4-Neopentylpiperidin-4-ol

Cat. No.: B11788468
M. Wt: 171.28 g/mol
InChI Key: LPMWSHKOKGGDGS-UHFFFAOYSA-N
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Description

4-Neopentylpiperidin-4-ol is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a neopentyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Neopentylpiperidin-4-ol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Neopentyl Group: The neopentyl group is introduced via alkylation reactions using neopentyl halides or similar reagents.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Neopentylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents.

    Substitution: Replacement of the hydroxyl group with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

4-Neopentylpiperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Neopentylpiperidin-4-ol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound with a simpler structure.

    4-Hydroxypiperidine: Similar structure but lacks the neopentyl group.

    Neopentylamine: Contains the neopentyl group but lacks the piperidine ring.

Uniqueness

4-Neopentylpiperidin-4-ol is unique due to the presence of both the neopentyl group and the piperidine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)piperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-9(2,3)8-10(12)4-6-11-7-5-10/h11-12H,4-8H2,1-3H3

InChI Key

LPMWSHKOKGGDGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CCNCC1)O

Origin of Product

United States

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